molecular formula C18H17N5O6 B2376915 N-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide CAS No. 1421466-80-9

N-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2376915
CAS No.: 1421466-80-9
M. Wt: 399.363
InChI Key: MZSUEOZWFRNISW-UHFFFAOYSA-N
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Description

N-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including furan, piperazine, oxazole, and isoxazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Formation of Furan-2-carbonyl Chloride: This step involves the reaction of furan-2-carboxylic acid with thionyl chloride to form furan-2-carbonyl chloride.

    Piperazine Derivatization: The furan-2-carbonyl chloride is then reacted with piperazine to form the furan-2-carbonyl piperazine intermediate.

    Oxazole Formation: The intermediate is further reacted with oxazole-2-carbonyl chloride to form the oxazole derivative.

    Isoxazole Derivatization: Finally, the oxazole derivative is reacted with 5-methylisoxazole-3-carboxylic acid to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening, and process intensification to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development.

    Pharmaceuticals: It may serve as a lead compound for the development of new therapeutic agents.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)oxazol-2-yl)-2-(thiophen-2-yl)acetamide
  • N-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)oxazol-2-yl)thiophene-3-carboxamide

Uniqueness

N-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O6/c1-11-9-12(21-29-11)15(24)20-18-19-13(10-28-18)16(25)22-4-6-23(7-5-22)17(26)14-3-2-8-27-14/h2-3,8-10H,4-7H2,1H3,(H,19,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZSUEOZWFRNISW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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